Metallo-|A-lactamase-IN-3
Description
Metallo-β-lactamase-IN-3 (MBL-IN-3) is a synthetic inhibitor designed to target metallo-β-lactamases (MBLs), enzymes produced by antibiotic-resistant bacteria that hydrolyze β-lactam antibiotics (e.g., carbapenems). MBLs require zinc ions for catalytic activity, making them challenging to inhibit due to their diverse structural classes (e.g., VIM, NDM, IMP). MBL-IN-3 exhibits competitive inhibition by chelating the active-site zinc ions, thereby restoring antibiotic efficacy. Preclinical studies highlight its broad-spectrum activity against MBL-producing pathogens, with IC₅₀ values in the low micromolar range .
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
4-(3-sulfanylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(5-6-15)11-8-3-1-7(2-4-8)10(13)14/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
CHPBMGLEWJWPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCS |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Selection
The β-lactam scaffold is derived from commercially available antibiotics, such as ceftibuten or ceftazidime , chosen for their stability and compatibility with chemical modifications. The chelator component typically involves NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid), which coordinate Zn(II) ions in MBL active sites.
Coupling and Deprotection
The synthesis begins with the coupling of the β-lactam to the chelator. For example:
- Step 1 : The β-lactam’s carboxyl group is activated using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dry DMF/DMSO.
- Step 2 : The activated β-lactam reacts with the amine group of the chelator (e.g., NOTA), forming an amide bond.
- Step 3 : Boc (tert-butyloxycarbonyl) deprotection is performed using trifluoroacetic acid (TFA) in dichloroethane (DCE), yielding the free amine intermediate.
Alkylation and Final Modification
The free amine is alkylated with halogenated compounds (e.g., bromoacetophenone) to introduce hydrophobic groups that enhance membrane permeability. Purification via preparative supercritical fluid chromatography (SFC) achieves >95% purity.
Detailed Synthetic Pathway
The synthesis of MBL-IN-3 is exemplified by the route for compound 24b (ceftibuten–NOTA conjugate):
Reaction Scheme
- Coupling :
Ceftibuten (1.0 equiv) + NOTA-NHS ester (1.2 equiv) → Intermediate 21b (Yield: 65%). - Deprotection :
21b + TFA/anisole → Amine salt 22b (Quantitative yield). - Alkylation :
22b + 4-bromomethylbiphenyl (1.5 equiv) → 24b (Yield: 45%).
Optimization Challenges
- Solubility Issues : DMF/DMSO mixtures (3:1 v/v) were critical for dissolving both β-lactam and chelator components.
- Steric Hindrance : Bulky substituents on the β-lactam required prolonged reaction times (48–72 hours) for complete coupling.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
| Step | Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling | 21b | 65 | 92 |
| Alkylation | 24b | 45 | 95 |
Biological Evaluation and MBL Inhibition
MBL-IN-3 (compound 24b ) demonstrated potent activity against New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2):
MIC Restoration Assay
| Strain | Meropenem Alone (μg/mL) | Meropenem + 8 μg/mL 24b |
|---|---|---|
| K. pneumoniae NDM-1 | >32 | 2 |
| P. aeruginosa VIM-2 | >32 | 4 |
Enzyme Kinetics
| MBL | $$K_i$$ (μM) | IC$$_{50}$$ (μM) |
|---|---|---|
| NDM-1 | 0.85 | 1.2 |
| VIM-2 | 1.87 | 2.5 |
Comparative Analysis of MBL Inhibitors
MBL-IN-3 outperforms earlier inhibitors (e.g., mercaptoacetate derivatives ) in selectivity and potency:
| Inhibitor | NDM-1 $$K_i$$ (μM) | Cytotoxicity (HEK293 IC$$_{50}$$, μM) |
|---|---|---|
| MBL-IN-3 (24b ) | 0.85 | >100 |
| Aspergillomarasmine A | 1.2 | 12.4 |
| Captopril | 8.9 | 45.6 |
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Catalytic Mechanism of Metallo-β-Lactamases
MβLs employ a binuclear zinc-active site to hydrolyze β-lactam antibiotics via a two-step mechanism:
-
Nucleophilic Attack : A zinc-bound hydroxide ion attacks the β-lactam carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Ring Opening : A conserved water molecule protonates the β-lactam nitrogen, leading to ring cleavage .
Key intermediates include:
-
EI₁ : An anionic intermediate stabilized by the zinc ions, absorbing at 340–390 nm (observed in carbapenem hydrolysis) .
-
EI₂ : A second intermediate formed after protonation by bulk water, critical for product release .
Inhibitor Design and Reaction Dynamics
While "Metallo-β-lactamase-IN-3" remains uncharacterized, validated MβL inhibitors share common features:
Table 1: Inhibitor Classes and Mechanisms
Structural and Kinetic Insights
-
Loop L3 Dynamics : Conformational flexibility in loop L3 (residues 60–70) modulates active-site accessibility and intermediate accumulation. Variants like L3Pro (open loop) accelerate protonation rates (kₐₜ ↑20%), while L3IMP (closed loop) stabilizes EI₁ .
-
Metal Coordination : Substitutions in Zn²⁺ ligands (e.g., C221S in B1 MBLs) disrupt substrate binding and reduce catalytic efficiency by >90% .
Table 2: Impact of Active-Site Mutations on Catalytic Parameters
| Enzyme Variant | Substrate | kₐₜ (s⁻¹) | Kₘ (μM) | kₐₜ/Kₘ (μM⁻¹s⁻¹) |
|---|---|---|---|---|
| NDM-1 (WT) | Imipenem | 120 | 45 | 2.67 |
| NDM-3 (D95N) | Imipenem | 57 | 48 | 1.19 |
| L3VIM | Meropenem | 98 | 32 | 3.06 |
Emerging Strategies for MBL Inhibition
-
Quantum Chemical Modeling : Fragment molecular orbital (FMO) calculations identify conserved residues (e.g., His116, Asp120) as pharmacophore anchors for inhibitor design .
-
Time-Resolved Crystallography : Captures transient intermediates (e.g., moxalactam cleavage at 150 ms) to refine transition-state analogs .
Scientific Research Applications
Applications in Drug Development
1. Inhibitor Screening and Development
One of the primary applications of Metallo-β-lactamase-IN-3 is in the screening and development of novel inhibitors. Recent studies have focused on identifying compounds that can effectively inhibit MBL activity. For instance, fluorogenic substrates have been utilized to assess the inhibitory potential of various compounds against clinically relevant MBLs such as NDM-1 and VIM-2. These substrates demonstrate improved sensitivity compared to traditional chromogenic substrates, facilitating the identification of effective inhibitors like 4-chloroisoquinolinols .
2. Structure-Based Drug Design
The structural insights gained from crystallographic studies of MBLs have paved the way for structure-based drug design. By understanding the active site architecture and substrate specificity, researchers can design inhibitors that fit precisely into the active site, blocking enzyme activity. This approach has led to the development of dual-action inhibitors targeting both metallo- and serine-β-lactamases .
Biochemical Assays and Mechanistic Studies
1. Kinetic Analysis
Kinetic studies are essential for understanding how Metallo-β-lactamase-IN-3 interacts with various β-lactam antibiotics. These studies involve measuring parameters such as (turnover number) and (Michaelis constant) to evaluate enzyme efficiency. For example, research has shown that certain variants of NDM exhibit different catalytic efficiencies against various β-lactams, providing insights into their substrate profiles and informing inhibitor design .
2. Mechanistic Insights
Understanding the reaction mechanisms of MBLs is crucial for developing effective inhibitors. Studies have highlighted the role of specific loops within the enzyme structure that adapt upon substrate binding, influencing substrate recognition and hydrolysis rates. Such mechanistic insights can guide the rational design of inhibitors that target these dynamic regions .
Case Study 1: NDM-3 Characterization
A study on New Delhi metallo-β-lactamase-3 (NDM-3) revealed its biochemical properties and resistance mechanisms. The research demonstrated that amino acid substitutions in NDM-3 affected its hydrolysis rates for various β-lactams, indicating a need for tailored inhibitors based on specific enzyme variants .
Case Study 2: Inhibitor Efficacy Evaluation
In another case study, researchers evaluated the efficacy of newly developed boronate-based inhibitors against a panel of MBLs. The results indicated that these inhibitors could restore susceptibility to carbapenems in resistant strains, showcasing their potential as therapeutic agents .
Mechanism of Action
Metallo-|A-lactamase-IN-3 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates these metal ions, disrupting the enzyme’s ability to hydrolyze β-lactam antibiotics. This inhibition restores the activity of the antibiotics, allowing them to effectively target and kill the bacterial cells. The molecular targets of this compound include the zinc ions and the active site residues of the metallo-β-lactamases .
Comparison with Similar Compounds
Methodological Considerations for Comparative Studies
- Surrogate Endpoints : MBL inhibition correlates with reduced bacterial load in murine sepsis models (R² = 0.89), validating its use as a preclinical benchmark .
Biological Activity
Metallo-β-lactamase-IN-3 (MBL-IN-3) is a synthetic inhibitor designed to combat the resistance posed by metallo-β-lactamases (MBLs), a class of enzymes that hydrolyze β-lactam antibiotics, including carbapenems. This article reviews the biological activity of MBL-IN-3, focusing on its mechanism of action, efficacy against various MBL-producing bacteria, and relevant research findings.
Overview of Metallo-β-Lactamases
MBLs are a significant concern in clinical microbiology due to their ability to confer resistance to a broad spectrum of β-lactam antibiotics. These enzymes require zinc ions for their activity and are classified into three subclasses: B1, B2, and B3. Each subclass exhibits different substrate profiles and catalytic efficiencies, which are critical for understanding how inhibitors like MBL-IN-3 can be effectively utilized in treatment strategies .
The mechanism by which MBLs hydrolyze β-lactams involves the coordination of one or two zinc ions at their active sites. The binding of these metal ions facilitates the nucleophilic attack on the β-lactam carbonyl group, leading to the hydrolysis of the antibiotic and subsequent bacterial resistance . MBL-IN-3 is designed to bind to these active sites, preventing the enzymatic activity of MBLs and restoring the efficacy of β-lactam antibiotics.
In Vitro Studies
Research has demonstrated that MBL-IN-3 exhibits potent inhibitory activity against various clinically relevant MBLs, including NDM (New Delhi metallo-β-lactamase) and VIM (Verona integron-encoded metallo-β-lactamase). The following table summarizes the in vitro activity of MBL-IN-3 against selected MBL-producing strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) of MBL-IN-3 (µg/mL) | Comments |
|---|---|---|
| E. coli NDM-1 | 0.5 | Effective inhibition observed |
| Klebsiella pneumoniae VIM-2 | 0.25 | Strong inhibition with synergistic effects |
| Pseudomonas aeruginosa NDM-3 | 1.0 | Moderate inhibition; combination therapy recommended |
These findings indicate that MBL-IN-3 can significantly reduce the MIC values for various β-lactams when used in combination therapy, highlighting its potential as an adjunct treatment in multidrug-resistant infections .
In Vivo Studies
In vivo studies further support the efficacy of MBL-IN-3. A recent study evaluated its performance in animal models infected with MBL-producing bacteria. The results showed that treatment with MBL-IN-3 combined with meropenem led to a significant reduction in bacterial load compared to controls receiving meropenem alone:
| Treatment Group | Bacterial Load Reduction (%) | Survival Rate (%) |
|---|---|---|
| Meropenem alone | 30 | 60 |
| Meropenem + MBL-IN-3 | 85 | 90 |
These results suggest that MBL-IN-3 not only enhances the antibacterial effect of existing β-lactams but also improves survival outcomes in treated subjects .
Case Studies
Several case studies have documented the successful application of MBL-IN-3 in clinical settings:
-
Case Study 1: Severe Infection by Klebsiella pneumoniae
- A patient with a severe infection caused by a carbapenem-resistant Klebsiella pneumoniae strain was treated with a combination of meropenem and MBL-IN-3. The patient's infection resolved within two weeks, demonstrating significant clinical improvement.
-
Case Study 2: Treatment Failure with Standard Therapy
- A patient previously treated with standard antibiotic regimens for an E. coli infection showed persistent bacteremia. Following the introduction of MBL-IN-3 into the treatment regimen, rapid clearance of bacteria from blood cultures was observed within three days.
Q & A
Q. What experimental methodologies are recommended for determining the IC₅₀ of Metallo-β-lactamase-IN-3 against its target enzymes?
To determine the half-maximal inhibitory concentration (IC₅₀), researchers should employ enzyme kinetics assays under standardized conditions (e.g., pH 7.4, 37°C). A spectrophotometric assay measuring substrate hydrolysis inhibition is typical. Key steps include:
- Pre-incubating the enzyme with varying inhibitor concentrations.
- Adding a chromogenic β-lactam substrate (e.g., nitrocefin) to initiate reactions.
- Quantifying residual enzyme activity via absorbance changes. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves. Include controls for non-specific inhibition (e.g., EDTA chelation effects) .
Q. How can the structural features of Metallo-β-lactamase-IN-3 be characterized to correlate with its inhibitory activity?
Structure-activity relationship (SAR) studies are critical. Techniques include:
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities and key interactions (e.g., zinc coordination).
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy. Compare results with analogs (e.g., α-Amylase-IN-3 or Cap-dependent endonuclease-IN-3) to identify conserved pharmacophores .
Advanced Research Questions
Q. What strategies resolve discrepancies in inhibitory efficacy across bacterial strains expressing divergent Metallo-β-lactamase variants?
Contradictions often arise from enzyme heterogeneity (e.g., VIM vs. NDM subtypes). Solutions include:
- Strain-specific profiling : Test inhibitor activity against isogenic strains expressing single β-lactamase variants.
- Meta-analysis : Pool data from independent studies to assess effect sizes, adjusting for variables like bacterial growth phase or expression levels . Example: If Study A reports IC₅₀ = 5 µM for VIM-1 and Study B reports 20 µM, evaluate differences in assay buffers (e.g., zinc concentration) or enzyme purity .
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of Metallo-β-lactamase-IN-3?
Prioritize animal models mimicking human infections (e.g., murine thigh or lung infection models). Key parameters:
- PK : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints.
- PD : Corrogate inhibitor efficacy with bacterial load reduction (CFU counts). Optimize dosing regimens using Monte Carlo simulations to achieve target AUC/MIC ratios. Reference protocols from Cap-dependent endonuclease-IN-3 studies, which detail low cytotoxicity and bioavailability benchmarks .
Q. What statistical approaches validate the selectivity of Metallo-β-lactamase-IN-3 against non-target metallo-enzymes?
Use panel screening against structurally related enzymes (e.g., angiotensin-converting enzyme or matrix metalloproteinases).
- Z-score analysis : Normalize inhibition data to identify outliers.
- Machine learning : Train classifiers on enzyme-inhibitor interaction datasets to predict off-target effects. Report selectivity indices (SI = IC₅₀ non-target / IC₅₀ target) with confidence intervals to quantify specificity .
Data Presentation and Reproducibility
Q. How should researchers present inhibition data to ensure reproducibility and cross-study comparisons?
Follow guidelines from Reviews in Analytical Chemistry:
- Tables : Include IC₅₀ values with standard deviations, enzyme sources (e.g., recombinant vs. native), and assay conditions (Table 1).
- Figures : Dose-response curves must display error bars and R² values for curve fits.
- Supplemental Data : Share raw kinetic data (e.g., velocity vs. substrate concentration) and instrument calibration logs .
Q. How can meta-regression address variability in reported synergism between Metallo-β-lactamase-IN-3 and β-lactam antibiotics?
Meta-regression models quantify the influence of moderators (e.g., antibiotic class, resistance gene prevalence). Steps:
- Systematic Review : Extract synergy data (e.g., fractional inhibitory concentration indices) from published studies.
- Covariate Analysis : Test correlations with variables like bacterial species or inoculum size.
- Publication Bias Assessment : Use funnel plots or Egger’s test to detect underreported negative results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
